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Introduction

Calcein AM (Calcein Acetoxymethyl Ester) is a widely used, cell-permeant fluorescent dye for

determining cell viability in a majority of eukaryotic cells.[1][2] As a non-fluorescent and

hydrophobic compound, it readily crosses the membranes of intact, live cells.[3][4] Once inside

the cell, ubiquitous intracellular esterases hydrolyze the acetoxymethyl (AM) ester groups.[1][2]

This enzymatic conversion yields calcein, a highly fluorescent, hydrophilic molecule that is well-

retained within the cytoplasm of cells with intact membranes.[3][5] Dead or dying cells with

compromised membranes lack active esterases and cannot retain calcein, making this a robust

method for specifically identifying live cells.[6] The resulting intense green fluorescence is

directly proportional to the number of viable cells, making Calcein AM a gold standard for

viability and cytotoxicity assays.[6][7]

Principle of Method

The use of Calcein AM for live-cell labeling is dependent on two key cellular functions:

intracellular esterase activity and plasma membrane integrity. The non-fluorescent Calcein AM

molecule diffuses passively into the cell. In viable cells, esterases cleave the AM esters,

releasing the fluorescent calcein molecule. The cleavage process also transforms the molecule

into a polyanionic, charged form, which prevents it from passing back across the intact cell

membrane, effectively trapping it inside.[1][6] This leads to a strong, uniform green

fluorescence in the cytoplasm of live cells. Dead cells, lacking both metabolic activity and

membrane integrity, cannot activate or retain the dye and thus remain non-fluorescent.[6]
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Quantitative Data Summary
The following table summarizes the key quantitative properties and recommended

concentrations for Calcein AM.

Parameter Value Source(s)

Molecular Formula C46H46N2O23 [8]

Molecular Weight 994.86 g/mol [6][8]

Excitation Maximum ~494 nm [1]

Emission Maximum ~517 nm [1]

Recommended Solvent
Anhydrous Dimethyl Sulfoxide

(DMSO)
[1][7]

Stock Solution Conc. 1 mM to 5 mM in DMSO [7]

Working Conc.
1 µM to 10 µM in buffer or

serum-free media
[1][7]

Diagrams
Mechanism of Action
// Paths CalceinAM -> Esterases [label="Enters Cell", color="#202124", fontcolor="#202124"];

Esterases -> Calcein [label="Cleavage", color="#202124", fontcolor="#202124"]; CalceinAM ->

NoEsterase [label="Enters Cell", color="#202124", fontcolor="#202124"]; Calcein -> Calcein

[label="Trapped", color="#34A853", arrowhead=none]; NoEsterase -> NoEsterase [label="No

Conversion", color="#EA4335", arrowhead=none]; }

Caption: Mechanism of Calcein AM conversion in live vs. dead cells.
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Start: Seed Cells in Plate

1. Prepare 1-10 µM Calcein AM
Working Solution in Buffer

2. Remove Culture Medium

3. Wash Cells with PBS or HBSS

4. Add Calcein AM Working Solution

5. Incubate for 15-60 min at 37°C
(Protect from Light)

6. Remove Staining Solution

7. Wash Cells with Buffer

8. Add Fresh Buffer/Medium for Imaging

9. Image Using Fluorescence Microscope
(Ex: ~494 nm, Em: ~517 nm)

Click to download full resolution via product page

Caption: General experimental workflow for Calcein AM cell staining.
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Experimental Protocols
This protocol is a general guideline; optimal conditions such as dye concentration and

incubation time should be determined empirically for different cell types and experimental

setups.[3][7]

1. Reagent Preparation

1 mM Calcein AM Stock Solution: Allow one vial of Calcein AM (e.g., 50 µg) to warm to room

temperature before opening to prevent moisture condensation.[1] Add the appropriate

volume of high-quality, anhydrous DMSO (e.g., 50.3 µL for a 50 µg vial) to create a 1 mM

stock solution.[9] Mix well. Store aliquots at -20°C, protected from light and moisture.[7]

Calcein AM Working Solution (2 µM Example): Immediately before use, dilute the 1 mM

stock solution into a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or

Phosphate-Buffered Saline (PBS), that is free of serum.[1] For example, to make 10 mL of a

2 µM working solution, add 20 µL of the 1 mM stock solution to 10 mL of buffer.[1] Aqueous

working solutions are susceptible to hydrolysis and should be used within a few hours.[7]

2. Staining Protocol for Adherent Cells

Cell Culture: Seed adherent cells on coverslips or in multi-well plates (black-walled, clear-

bottom plates are recommended to reduce background fluorescence) and culture until the

desired confluency is reached.[3][10]

Washing: Gently aspirate the culture medium from the wells. Wash the cells once with warm

PBS or HBSS to remove any residual serum, which can contain esterases.[7][8]

Staining: Add a sufficient volume of the Calcein AM working solution to completely cover the

cells.

Incubation: Incubate the cells for 15 to 60 minutes at 37°C, protected from light.[7] The

optimal incubation time can vary by cell type; 30 minutes is often adequate.[7]

Final Wash: Aspirate the staining solution and wash the cells twice with warm buffer to

remove excess dye.[8]
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Imaging: Add fresh buffer or culture medium to the cells. Immediately visualize the cells

using a fluorescence microscope equipped with standard filters for green fluorescence (e.g.,

FITC filter set, Excitation: ~490 nm, Emission: ~515 nm).[8][11] Live cells will exhibit bright

green fluorescence.

3. Staining Protocol for Suspension Cells

Cell Preparation: Transfer the desired number of cells (e.g., 1 x 10^6 cells/mL) to a

centrifuge tube.[12]

Washing: Centrifuge the cells at 250-500 x g for 5 minutes.[3][7] Discard the supernatant and

wash the cell pellet once by resuspending in warm PBS or HBSS. Repeat the centrifugation

step.

Staining: Resuspend the washed cell pellet in the Calcein AM working solution.

Incubation: Incubate the cell suspension for 15 to 30 minutes at 37°C, protected from light.

Final Wash: Centrifuge the cells to pellet them, remove the staining solution, and resuspend

the pellet in fresh buffer for analysis.

Analysis: The stained cells can be imaged on a microscope slide or analyzed via flow

cytometry using a blue laser (~488 nm) for excitation.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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